1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea
Description
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[(3,4-dimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-11-10-15(12-20(19)29-2)14-24-23(27)25-17-7-5-6-16(13-17)22-26-18-8-3-4-9-21(18)30-22/h3-13H,14H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAADFIJBIOKFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:
Formation of Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Phenyl Group: The benzo[d]thiazole derivative is then coupled with a phenyl group, often through a Suzuki or Heck coupling reaction.
Introduction of Urea Functional Group: The phenyl-benzo[d]thiazole intermediate is reacted with an isocyanate or carbodiimide to introduce the urea functional group.
Attachment of Dimethoxybenzyl Group: Finally, the dimethoxybenzyl group is introduced through a nucleophilic substitution or similar reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Neurodegenerative Disorders
Recent studies have highlighted the potential of compounds similar to 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea in treating neurodegenerative diseases. Specifically, derivatives of benzo[d]thiazole have been identified as dual inhibitors of casein kinase 1 (CK1) and amyloid beta-binding alcohol dehydrogenase (ABAD), which are implicated in neurodegenerative processes such as Alzheimer's disease. These compounds exhibited nanomolar activity against CK1δ and demonstrated the ability to cross the blood-brain barrier (BBB), suggesting their viability as pharmacological agents for conditions like amyotrophic lateral sclerosis (ALS) and other TDP-43 proteinopathies .
Anti-Cancer Properties
The anti-cancer potential of this compound has been examined through various studies. Compounds with similar structures have shown promising results against several cancer cell lines, including breast and colon cancers. For instance, thiazolidinone derivatives have demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action often involves the induction of apoptosis and inhibition of angiogenesis, making these compounds valuable in developing targeted cancer therapies.
Antioxidant Activity
In addition to their anti-cancer effects, benzo[d]thiazole derivatives have been investigated for their antioxidant properties. Studies have indicated that certain modifications to the molecular structure can enhance antioxidant activity, which is crucial in mitigating oxidative stress-related damage in various diseases . The ability to reduce lipid peroxidation has been documented, suggesting a protective role against cellular damage.
Case Study 1: Neuroprotective Effects
A study focusing on a benzo[d]thiazole derivative demonstrated its neuroprotective effects in a Drosophila model of TDP-43 toxicity. The compound showed significant protective effects against neurodegeneration, supporting its potential as a therapeutic agent for ALS and related disorders. The research indicated that the compound could modulate CK1 activity effectively, which is critical in neuronal health .
Case Study 2: Anti-Cancer Efficacy
Research involving the evaluation of thiazolidinone derivatives against various cancer cell lines revealed that specific structural modifications led to enhanced anti-cancer efficacy. For example, compounds with a hydroxyl group at certain positions exhibited improved cytotoxicity compared to their counterparts without such modifications. This study underscores the importance of structural optimization in developing effective anti-cancer agents .
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison
The target compound shares core structural elements with several urea derivatives documented in the evidence:
- Benzo[d]thiazole Core: Similar to compounds in (e.g., 11a–11o) and , which incorporate thiazole or benzothiazole groups. The benzo[d]thiazole moiety is known to enhance binding affinity to biological targets, such as kinases or G protein-coupled receptors .
- Substituent Variations: Aryl Urea Groups: The 3,4-dimethoxybenzyl group distinguishes it from analogs in , which feature halogenated (e.g., 11b: 3,5-dichlorophenyl) or trifluoromethyl-substituted aryl groups (e.g., 11d: 4-trifluoromethylphenyl). Methoxy groups may improve solubility compared to halogens but reduce electrophilicity .
Physicochemical Properties
Key physicochemical parameters of similar compounds are summarized below:
Notes:
- The target compound’s molecular weight is estimated to align with analogs in , though the 3,4-dimethoxybenzyl group may increase polarity compared to halogenated derivatives.
- High synthetic yields (85–88%) in suggest efficient routes for urea-thiazole hybrids, which could extend to the target compound’s synthesis .
Anticancer Activity ():
Compounds like 6a–6f (benzamido-phenyl-thiazole ureas) demonstrated in vitro anticancer activity against renal (A-498), lung (NCI-H23, A549), and breast (MCF-7, MDA-MB-231) cancer cell lines via MTT assays .
Kinase Inhibition ():
- highlights thiazole-acrylamide derivatives as CDK7 inhibitors for cancer treatment. The benzo[d]thiazole group in the target compound may similarly target kinase active sites .
- Urea derivatives like SB705498 () act as TRPV1 antagonists, indicating the pharmacological versatility of urea-thiazole hybrids .
Structural Insights ():
The crystal structure of 1-(1,3-benzothiazol-2-yl)-3-benzoylthio-urea reveals planar benzothiazole and urea moieties, with hydrogen bonding critical for stability. This suggests the target compound’s conformation may optimize interactions with biological targets .
Biological Activity
The compound 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea is a derivative of benzothiazole and urea, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of substituted benzothiazole derivatives with appropriate urea precursors. The general synthetic pathway includes:
- Formation of Benzothiazole : Benzothiazole derivatives are synthesized through reactions involving aniline and thioketones.
- Urea Formation : The benzothiazole is then reacted with isocyanates or urea derivatives under controlled conditions to yield the desired urea compound.
Biological Activity Overview
This compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific activities and findings.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study evaluated the antibacterial effectiveness of various benzothiazole derivatives, including the target compound, using the disc diffusion method. The results indicated:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 85 |
| Standard Drug (Ciprofloxacin) | 10 | 98 |
The compound showed moderate activity compared to standard antibiotics, indicating its potential as a lead for further development in antimicrobial therapy .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. A study reported that it inhibited fungal growth at concentrations similar to those effective against bacteria.
Table: Antifungal Efficacy
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 50 |
| Standard Drug (Fluconazole) | Candida albicans | 10 |
The target compound exhibited promising antifungal activity against Candida albicans, suggesting its utility in treating fungal infections .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely studied. The compound has shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings suggest that the compound can inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The compound can disrupt fungal cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of intrinsic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
